tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate
Description
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate (CAS: 1638744-07-6) is a carbamate-protected amine with a cyclopentane backbone substituted with two fluorine atoms at the 4,4-positions. Its molecular formula is C₁₀H₁₈F₂N₂O₂, and it has a molar mass of 236.26 g/mol . The compound features three key functional groups:
- A tert-butyloxycarbonyl (Boc) protecting group.
- A primary amine at the 2-position of the cyclopentane ring.
- Two fluorine atoms at the 4,4-positions, which introduce steric and electronic effects.
This compound is of interest in medicinal chemistry and drug development, particularly as a building block for synthesizing chiral molecules.
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7+/m1/s1 |
InChI Key |
UOONEHWEPPYREX-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Group with Boc
The amino group on the difluorocyclopentyl ring is protected by reaction with di-tert-butyl dicarbonate under controlled conditions:
- Reagents : Difluorocyclopentylamine, di-tert-butyl dicarbonate (Boc2O).
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Conditions : The reaction is typically carried out at low to ambient temperatures (0°C to room temperature) to avoid racemization and side reactions.
- Base : A mild base such as triethylamine or sodium bicarbonate is used to neutralize the acid generated during the reaction.
This step yields the tert-butyl carbamate-protected amino compound with high stereochemical fidelity.
Stereochemical Control
The stereochemistry (1S,2R) is maintained by starting from enantiomerically pure difluorocyclopentylamine or by employing chiral resolution techniques prior to Boc protection. The reaction conditions are optimized to prevent epimerization.
Purification and Characterization
- Purification is typically achieved by crystallization or chromatographic methods.
- Characterization includes NMR (1H, 13C), mass spectrometry, and HPLC to confirm purity and stereochemistry.
- Example NMR data for similar tert-butyl carbamate derivatives show characteristic signals for the Boc group and the cyclopentyl ring protons.
Industrial and Patent-Reported Methods
While direct patents on tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate are limited, related carbamate derivatives and their preparation methods provide insight:
Use of Neutral Reagents to Improve Yield and Purity
A patent (WO2019158550A1) describes a method for preparing tert-butyl carbamate derivatives using neutral forms of reagents rather than their salts, which:
- Avoids increased viscosity in the reaction mixture.
- Simplifies stirring and handling on an industrial scale.
- Improves yield and purity significantly (up to 93% yield reported for related carbamates).
- Uses organic solvents such as acetonitrile, dimethylformamide, or cyclic ethers.
- Employs tertiary amines as bases, with stirring times ranging from 1 to 10 hours depending on temperature and reagent amounts.
Though this patent focuses on a different carbamate derivative, the principles are applicable to the preparation of this compound.
Phase-Transfer Catalysis and Alkylation
Other patents (e.g., CN102020589B) describe phase-transfer catalysis methods for related tert-butyl carbamate derivatives involving:
- Use of tetrabutylammonium bromide as a phase-transfer catalyst.
- Alkylation reactions in ethyl acetate solvent.
- Controlled temperature conditions (-10°C to 20°C).
- High yields (95-97%) after crystallization.
Though this method is for a different carbamate derivative, it illustrates advanced synthetic techniques that could be adapted for fluorinated cyclopentyl carbamates.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Reagents | Notes |
|---|---|---|
| Starting material | (1S,2R)-2-amino-4,4-difluorocyclopentylamine | Enantiomerically pure |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | Standard carbamate protecting group |
| Solvent | Dichloromethane, THF, acetonitrile | Choice affects solubility and reaction rate |
| Base | Triethylamine, sodium bicarbonate | Neutralizes acid byproduct |
| Temperature | 0°C to room temperature | Prevents racemization |
| Reaction time | 1 to 10 hours | Depends on scale and conditions |
| Purification | Crystallization, chromatography | Ensures high purity |
| Yield | Typically high (>85%) | Optimized by solvent and reagent purity |
| Stereochemical control | Use of chiral starting materials, mild conditions | Maintains (1S,2R) configuration |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The difluorocyclopentyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorocyclopentyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary structural analogs of this compound are other tert-butyl carbamate derivatives with variations in the cyclic backbone and substituents. Below is a detailed comparison with one such analog:
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2)
- Molecular Formula: Not explicitly provided, but inferred as C₁₁H₂₁NO₃ (cyclohexane backbone with hydroxyl and Boc groups).
- Functional Groups : A hydroxyl group at the 2-position and a Boc group .
- Key Differences: Ring Size: Cyclohexane (6-membered) vs. cyclopentane (5-membered). Substituents: Hydroxyl vs. amino and difluoro groups. Polarity: The amino group in the target compound increases polarity compared to the hydroxyl analog.
Biological Activity
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate (CAS: 1638744-07-6) is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a difluorocyclopentyl moiety and a carbamate functional group, suggest significant biological activity that merits detailed investigation. This article explores the biological properties of this compound, focusing on its mechanism of action, pharmacological relevance, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a difluorocyclopentyl ring with an amino group. The presence of fluorine atoms enhances the compound's biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C10H18F2N2O2 |
| Molecular Weight | 236.26 g/mol |
| CAS Number | 1638744-07-6 |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The amino group is capable of forming hydrogen bonds with biological macromolecules such as proteins and nucleic acids, while the difluorocyclopentyl ring can engage in hydrophobic interactions. These interactions may modulate the activity of various enzymes or receptors, leading to significant biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing neurotransmission or hormonal responses.
Biological Activity Studies
Recent studies have highlighted the pharmacological potential of similar compounds featuring difluorinated structures. For instance, compounds with fluorine substitutions often exhibit enhanced binding affinities and selectivities due to the electronegative nature of fluorine.
Case Study: Pharmacological Profile
A comparative analysis was conducted on various carbamate derivatives to evaluate their biological activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Moderate enzyme inhibition | Hydrogen bonding and hydrophobic interactions |
| tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate | Strong receptor affinity | Enhanced binding due to fluorination |
| rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate | Variable activity based on stereochemistry | Stereoselective interactions |
Research Findings
Research indicates that compounds similar to this compound demonstrate significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that fluorinated carbamates may inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.
- Metabolic Stability : The difluorocyclopentyl ring confers metabolic resistance, making these compounds suitable for therapeutic applications where prolonged action is desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
